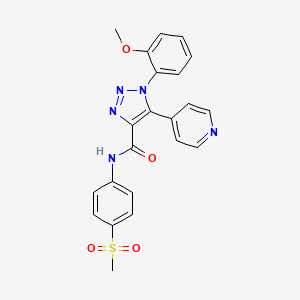

1-(2-methoxyphenyl)-N-(4-(methylsulfonyl)phenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide

Description

Properties

IUPAC Name |

1-(2-methoxyphenyl)-N-(4-methylsulfonylphenyl)-5-pyridin-4-yltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N5O4S/c1-31-19-6-4-3-5-18(19)27-21(15-11-13-23-14-12-15)20(25-26-27)22(28)24-16-7-9-17(10-8-16)32(2,29)30/h3-14H,1-2H3,(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZLJPQYCETVRIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)C)C4=CC=NC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(2-methoxyphenyl)-N-(4-(methylsulfonyl)phenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a member of the triazole family, which is known for its diverse biological activities. This article explores its biological activity, particularly focusing on its pharmacological properties and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula: C20H20N4O3S

- Molecular Weight: 396.47 g/mol

- CAS Number: Not specified in the search results.

The structural components include:

- A triazole ring , which is associated with various biological activities.

- A methoxyphenyl group and a methylsulfonylphenyl group , which may enhance its pharmacological profile.

Antiinflammatory Properties

Research indicates that compounds containing the 1,2,4-triazole moiety exhibit significant anti-inflammatory activity. For instance, derivatives have shown the ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. In a comparative study, certain triazole derivatives demonstrated a high selectivity index for COX-2 over COX-1, indicating potential for reduced gastrointestinal side effects compared to traditional NSAIDs like celecoxib .

Anticancer Activity

1,2,4-triazole derivatives have also been investigated for their anticancer properties. The compound may inhibit tumor growth by inducing apoptosis in cancer cells and inhibiting angiogenesis. Studies have shown that triazole derivatives can modulate various signaling pathways involved in cancer progression .

Antimicrobial Activity

The antimicrobial effects of triazoles are well-documented. Compounds similar to this compound have been tested against a range of pathogens, including bacteria and fungi. The results indicate promising antibacterial activity against resistant strains .

Structure-Activity Relationship (SAR)

The biological activity of triazole compounds is often linked to their structural features. For example, modifications to the phenyl groups and the presence of electron-donating or withdrawing groups can significantly influence their efficacy. A comprehensive SAR analysis of related compounds suggests that specific substitutions can enhance anti-inflammatory and anticancer activities while minimizing toxicity .

Study 1: Anti-inflammatory Mechanisms

A recent study highlighted the anti-inflammatory effects of a related triazole derivative in an animal model of arthritis. The compound demonstrated a significant reduction in paw edema and levels of pro-inflammatory cytokines (TNF-α and IL-6) compared to controls. These findings support the potential use of triazole derivatives in treating inflammatory diseases .

Study 2: Anticancer Efficacy

In vitro studies have shown that triazole derivatives can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of cell cycle arrest and apoptosis through caspase activation pathways. These findings suggest that further development could lead to effective anticancer agents derived from this scaffold .

Table 1: Biological Activities of Triazole Derivatives

Table 2: Structure-Activity Relationship Insights

| Structural Feature | Effect on Activity |

|---|---|

| Electron-donating groups | Increase anti-inflammatory activity |

| Long alkyl chains | Decrease overall potency |

| Substituted phenyl rings | Enhance selectivity for targets |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally related 1,2,3-triazole-4-carboxamides and their key differences:

Key Structural and Functional Differences:

Position 5 Substituents: The target compound’s pyridin-4-yl group (vs. pyridin-2-yl in or methyl in ) provides distinct electronic and steric profiles. The para-positioned nitrogen in pyridin-4-yl may improve hydrogen-bonding interactions in enzymatic active sites compared to ortho-substituted analogs . In , pyridin-4-yl analogs demonstrated nanomolar Hsp90 inhibition, suggesting the target compound may share similar potency .

Carboxamide Linker Modifications: The 4-(methylsulfonyl)phenyl group in the target compound contrasts with ethoxyphenyl () or pyrazole-propyl () linkers. highlights that sulfonamide-containing triazoles exhibit multi-target activity, including B-Raf and PDHK1 inhibition, which may extend to the target compound .

Biological Activity :

- Compounds in with pyridin-4-yl and sulfonamide groups showed dual Hsp90/kinase inhibition, with IC₅₀ values <1 μM. The target compound’s methylsulfonyl group may further improve pharmacokinetic properties (e.g., half-life) compared to propylsulfonamide derivatives .

- The pyridin-2-yl analog () lacks direct activity data but structurally resembles kinase inhibitors targeting ATP-binding pockets, suggesting divergent biological roles based on substituent positioning .

Crystallographic data for related compounds (e.g., and ) were likely resolved using SHELX software, implying similar methods could determine the target compound’s crystal structure .

Q & A

Basic: What are the optimal synthetic routes for preparing this triazole-carboxamide derivative, and how can purity be maximized?

Answer:

The synthesis typically employs copper-catalyzed azide-alkyne cycloaddition (CuAAC) due to its regioselectivity and high yield . Key steps include:

- Azide preparation : React 2-methoxyphenyl azide with a propargyl precursor (e.g., 4-(methylsulfonyl)phenyl propargyl carboxamide).

- Cycloaddition : Use Cu(I) catalysts (e.g., CuI, ~10 mol%) in DMSO or acetonitrile at 60–80°C for 6–12 hours .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) achieves >95% purity. Monitor intermediates via TLC and final product via -NMR (e.g., pyridine protons at δ 8.5–8.7 ppm) .

Basic: How should researchers characterize the structural and electronic properties of this compound?

Answer:

Combine spectroscopic and computational methods:

- NMR : Assign methoxy (δ ~3.8 ppm), methylsulfonyl (δ ~3.1 ppm), and pyridinyl protons (δ 7.5–8.7 ppm) .

- Mass spectrometry : Confirm molecular ion [M+H] (calculated for : 472.13 g/mol).

- X-ray crystallography : Resolve regiochemistry (1,4-disubstituted triazole) and hydrogen-bonding patterns (amide-pyridine interactions) .

- DFT calculations : Predict electronic properties (e.g., HOMO/LUMO energies) using Gaussian09 with B3LYP/6-31G(d) basis set .

Basic: What in vitro assays are recommended for initial biological activity screening?

Answer:

Prioritize target-agnostic assays due to limited target annotation:

- Kinase inhibition : Screen against kinase panels (e.g., EGFR, VEGFR2) at 1–10 µM .

- Anti-inflammatory activity : Measure COX-2 inhibition (IC) via ELISA .

- Cytotoxicity : Use MTT assays in cancer cell lines (e.g., HeLa, MCF-7) .

- Solubility : Perform shake-flask method in PBS (pH 7.4) to assess bioavailability limitations .

Advanced: How can regioselectivity challenges during triazole formation be addressed?

Answer:

Regioselectivity (1,4- vs. 1,5-triazole) depends on:

- Catalyst system : Cu(I) favors 1,4-regiochemistry, while Ru catalysts may shift selectivity .

- Solvent polarity : Polar solvents (DMSO) enhance 1,4-product formation .

- Microwave-assisted synthesis : Reduces side products (e.g., 80°C, 30 min, 85% yield) .

Validate via -NSR (absence of 1,5-isomer protons at δ 7.2–7.4 ppm) .

Advanced: How to resolve contradictions in reported biological activity data?

Answer:

Discrepancies often arise from assay conditions or impurity profiles:

- Orthogonal assays : Confirm COX-2 inhibition via Western blot (protein level) and PGE ELISA (activity) .

- Metabolite screening : Use LC-MS to rule out off-target effects from degradation products .

- Structural analogs : Compare activity of methylsulfonyl vs. sulfonamide derivatives to identify pharmacophores .

Advanced: What computational strategies predict binding modes to biological targets?

Answer:

- Molecular docking : Use AutoDock Vina with PyRx to model interactions (e.g., pyridine with kinase ATP-binding pockets) .

- MD simulations : Run 100-ns simulations in GROMACS to assess stability of triazole-kinase complexes .

- QSAR models : Correlate substituent effects (e.g., methoxy vs. ethoxy) with IC values .

Advanced: How to improve metabolic stability for in vivo studies?

Answer:

- Liver microsome assays : Identify labile sites (e.g., methylsulfonyl group) via LC-MS metabolite profiling .

- Deuterium incorporation : Replace methoxy hydrogens to slow CYP450-mediated oxidation .

- Prodrug design : Mask carboxamide as ester for enhanced plasma stability .

Advanced: How to address off-target effects in functional assays?

Answer:

- Counter-screens : Test against unrelated targets (e.g., GPCRs) to exclude pan-assay interference .

- CRISPR knockouts : Validate target specificity in KO cell lines .

- SAR studies : Modify pyridinyl substituents to reduce hydrophobic off-target binding .

Advanced: What crystallographic techniques resolve structural ambiguities?

Answer:

- Co-crystallization : Soak with kinase domains (e.g., PDB 1XKK) to capture binding poses .

- Cryo-EM : Resolve flexible regions (e.g., triazole ring) at 2.5–3.0 Å resolution .

- Synchrotron radiation : Use high-flux beams (λ = 0.9 Å) for small-molecule crystals (<0.3 mm) .

Advanced: How to optimize electrophilic substitution patterns for enhanced activity?

Answer:

- Directed C–H activation : Install electron-withdrawing groups (e.g., -CF) at pyridine C3 using Pd catalysis .

- Click-chemistry derivatization : Introduce biotin or fluorophores via triazole N2 for imaging .

- Hammett analysis : Quantify substituent effects on reaction rates (σ values) to guide design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.